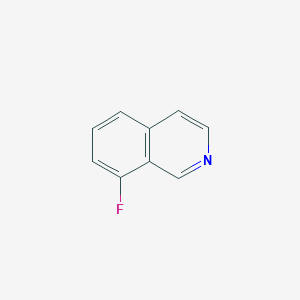

8-Fluoroisoquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQUCBIWXJSBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650461 | |

| Record name | 8-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-00-9 | |

| Record name | 8-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Fluoroisoquinoline and Its Derivatives

The synthesis of 8-fluoroisoquinoline and its derivatives is a significant area of research, driven by the unique properties that the fluorine atom imparts to the isoquinoline (B145761) scaffold. These compounds are crucial in medicinal chemistry and materials science. This article details advanced synthetic strategies, focusing on both direct fluorination of the isoquinoline core and indirect routes involving ring construction.

Mechanistic Investigations of Reactions Involving 8 Fluoroisoquinoline

Exploration of Nucleophilic Aromatic Substitution Pathways at C8 and Adjacent Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those rendered electron-deficient by substituents. wikipedia.org In the case of 8-fluoroisoquinoline, the fluorine atom serves both as a strong activating group for nucleophilic attack and as a leaving group. The SNAr mechanism is favored on the isoquinoline (B145761) ring when electron-withdrawing groups are present, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org

Research has demonstrated the viability of SNAr at the C8 position. A key example involves the transformation of 8-fluoro-3,4-dihydroisoquinoline (B12937770), a close congener, into various 8-amino-3,4-dihydroisoquinolines. nih.gov In these reactions, the fluorine atom is displaced by amine nucleophiles. For instance, heating 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate (B1144303) with pyrrolidine (B122466) in a sealed tube results in a fluorine-amine exchange, yielding 8-(pyrrolidin-1-yl)-3,4-dihydroisoquinoline. nih.gov This transformation underscores the susceptibility of the C8 position to nucleophilic attack, a direct consequence of the electronic activation provided by the isoquinoline nitrogen and the C8-fluoro substituent.

The general pathway proceeds via the addition of the nucleophile to the C8 carbon, forming a resonance-stabilized anionic intermediate where the negative charge is delocalized, in part, by the heterocyclic nitrogen atom. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring system. wikipedia.org

Understanding Ortho-Directing Effects of Fluorine in Lithiation Reactions

The fluorine atom is a well-documented and powerful directing group in ortho-lithiation reactions, a process also known as directed ortho-metalation (DoM). nih.govresearchgate.netbme.hu Despite its strong inductive electron-withdrawing nature, which deactivates the aromatic ring towards electrophiles, fluorine can effectively direct deprotonation by organolithium reagents to the adjacent ortho position. This is attributed to the ability of the fluorine's lone pairs to coordinate with the lithium ion, stabilizing the transition state of the deprotonation step. researchgate.net

This principle has been successfully applied in the synthesis of precursors to this compound derivatives. For example, the synthesis of 8-fluoro-3,4-dihydroisoquinoline relies on a directed ortho-lithiation of an N-pivaloyl-2-(3-fluorophenyl)ethylamine precursor. nih.gov In this key step, treatment with butyllithium (B86547) (BuLi) selectively removes a proton from the carbon position ortho to the fluorine atom. The resulting aryllithium intermediate is then trapped with an electrophile (e.g., in a subsequent cyclization step) to form the isoquinoline ring system where the C8 position is fluorinated. nih.gov

Studies on fluorobenzenes have shown that an ortho-fluorine substituent dramatically increases the stability of the aryllithium intermediate, by as much as 7 to 8 powers of ten, while also increasing the rate of metalation. researchgate.net The effect diminishes with distance, making the ortho position uniquely reactive. researchgate.net

Reaction Kinetics and Thermodynamic Considerations in Fluoroisoquinoline Transformations

While specific, detailed kinetic and thermodynamic parameters for many this compound transformations are not extensively reported in general literature, the principles can be understood from related systems and theoretical studies. The reactivity of C–H bonds ortho to fluorine substituents in fluoroarenes is known to be enhanced relative to other positions, a factor that influences reaction kinetics. nih.gov

In metal-catalyzed C-H functionalization reactions, the selection between different potential reaction sites can be under either kinetic or thermodynamic control. For instance, in iridium-catalyzed reactions of related fluorinated phenylpyridines, the initial product distribution reflects kinetic selectivity. nih.gov However, by altering reaction conditions, such as by adding an acid and increasing the temperature, the system can equilibrate to the thermodynamically more stable product. nih.gov This demonstrates that reaction outcomes in fluorinated systems can be tuned by manipulating conditions to favor either the fastest-formed product (kinetic) or the most stable product (thermodynamic).

Computational studies on related halogenated heterocycles provide further insight. Density Functional Theory (DFT) calculations have been used to compare the activation energies (ΔG‡) for breaking C-Br versus C-F bonds in coupling reactions, indicating that such transformations are thermodynamically controlled. The enhanced reactivity of C-H bonds ortho to fluorine is attributed to the high electronegativity of the fluorine atom, which facilitates the C-H activation step and stabilizes the resulting metal-carbon bond. nih.gov

Catalytic Pathways in the Synthesis of this compound Derivatives

Catalysis offers powerful and efficient routes for the synthesis of the this compound core and its derivatives. Transition metal catalysts, in particular, are pivotal in these transformations.

One established method for constructing the fluorinated isoquinoline skeleton is through palladium-catalyzed domino reactions. For example, this compound can be synthesized via the reaction of a 2-iodobenzylidenamine with a trifluoromethylalkyne in the presence of a palladium catalyst. whiterose.ac.uk This process involves a domino insertion and cyclization sequence to build the heterocyclic ring. whiterose.ac.uk

Furthermore, the ortho-directing ability of the fluorine atom is exploited in catalytic C–H functionalization reactions to introduce new substituents onto the this compound scaffold. Transition-metal-catalyzed borylation, for example, can selectively install a boronate ester at the C7 position (ortho to the fluorine). nih.gov This reaction is often catalyzed by iridium complexes, and the selectivity is driven by the directing effect of the fluorine atom. The resulting borylated compound is a versatile intermediate that can be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form a wide array of 7,8-disubstituted isoquinoline derivatives.

Nickel-catalyzed reactions have also been developed for the synthesis of related quinoline (B57606) derivatives through dehydrogenative coupling strategies, highlighting the broad utility of transition metals in constructing these heterocyclic frameworks. mdpi.com

Table of Mentioned Compounds

Biological and Medicinal Chemistry Research of 8 Fluoroisoquinoline Analogues

Structure-Activity Relationship (SAR) Studies of 8-Fluoroisoquinoline Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, these studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties.

Impact of C8 Fluorine on Pharmacophore Design

The introduction of a fluorine atom at the 8-position of the isoquinoline (B145761) ring is a key design element in many biologically active compounds. google.com Fluorine's high electronegativity and small size allow it to serve as a bioisostere for a hydrogen atom, yet it can profoundly alter a molecule's electronic properties, conformation, and metabolic stability. Isoquinolines functionalized with fluorine are considered important pharmacophores in medicinal chemistry. whiterose.ac.uk The synthesis of this compound has been reported as a key step in creating more complex derivatives for evaluation as drug candidates. whiterose.ac.ukmdpi.com

The C8 fluorine can influence binding affinity through various mechanisms, including the formation of hydrogen bonds or other electrostatic interactions with biological targets. cpu.edu.cn Its presence can also block metabolic attack at that position, improving the compound's pharmacokinetic profile. For instance, the fluorine atom is known to enhance membrane permeability by interacting with lipid bilayers. vulcanchem.com This strategic placement is often a result of directed synthesis approaches, such as directed ortho-lithiation, to create key intermediates for developing potential central nervous system drug candidates. mdpi.com

Substituent Effects on Biological Target Interactions

Beyond the foundational C8 fluorine, the type and position of other substituents on the isoquinoline ring play a critical role in determining biological activity and target specificity. SAR studies have demonstrated that modifications to the scaffold can switch a compound's function, for example, from an antagonist to an agonist. nih.gov

In the development of antitumor agents, various substitutions on the isoquinoline-1-one core have been explored. nih.gov For example, an O-(3-hydroxypropyl) substituent was found to exhibit potent antitumor activity against several human tumor cell lines. nih.gov Similarly, in the context of G protein-coupled receptor 41 (GPR41) modulators, modification of an aryl group attached to a tetrahydroquinolone derivative revealed that di- or trifluorobenzene groups conferred agonistic activity, highlighting the pivotal role of specific aryl substitutions in defining the compound's function. nih.gov The development of fluoroisoquinoline-substituted thiazole (B1198619) compounds as inhibitors of protein kinase B (PKB) further underscores the importance of specific substitution patterns for achieving desired therapeutic effects. google.com

| Scaffold | Substituent(s) | Biological Target/Activity | Key Finding |

| Isoquinolin-1-one | O-(3-hydroxypropyl) | Antitumor | Exhibited 3-5 times better antitumor activity than the parent compound. nih.gov |

| Tetrahydroquinolone | Di- or trifluorobenzene | GPR41 Agonist | Aryl group modification switched the compound from an antagonist to an agonist. nih.gov |

| Thiazole-substituted fluoroisoquinoline | Various R-groups | Protein Kinase B (PKB) Inhibitor | Fluoroisoquinoline substituent provides significant improvements in therapeutic properties. google.com |

| 7-substituted-5,6-dihydrobenzo[c]acridine | Various | c-KIT G-quadruplex ligand | Derivatives effectively bind to and stabilize c-KIT G-quadruplex DNA. researchgate.net |

Mechanisms of Biological Action for this compound Compounds

The therapeutic potential of this compound derivatives stems from their ability to interact with and modulate the function of key biological molecules and pathways. Their mechanisms of action often involve direct enzyme inhibition or binding to specific cellular receptors.

Enzyme Inhibition Mechanisms

Enzyme inhibition is a primary mechanism through which many drugs exert their effects. pioneerpublisher.com Isoquinoline derivatives have been identified as inhibitors of several critical enzymes. For example, certain derivatives can inhibit topoisomerase II and dihydrofolate reductase (DHFR), which are essential for nucleic acid synthesis. vulcanchem.com The mechanisms of inhibition can be diverse, ranging from competitive inhibition, where the inhibitor vies with the substrate for the enzyme's active site, to non-competitive inhibition, where binding occurs at an allosteric site, altering the enzyme's conformation. microbenotes.comlabce.com

Derivatives of this compound are also being investigated as potential tyrosine kinase inhibitors, which are crucial enzymes in cell signaling pathways linked to cancer progression. Furthermore, related structures like 8-hydroxy-isoquinoline-5-carboxylic acid have been shown to inhibit 2-oxoglutarate-dependent oxygenases by competing with the natural substrate for binding to the enzyme's iron cofactor, a mechanism with potential applications in oncology and inflammation.

| Enzyme Target | Inhibitor Class | Mechanism of Action | Therapeutic Area |

| Topoisomerase II | Ethyl this compound-3-carboxylate | Inhibition of nucleic acid synthesis. vulcanchem.com | Anticancer, Antimicrobial |

| Dihydrofolate Reductase (DHFR) | Ethyl this compound-3-carboxylate | Inhibition of nucleic acid synthesis. vulcanchem.com | Anticancer, Antimicrobial |

| Tyrosine Kinases | This compound-5-sulfonyl chloride derivatives | Inhibition of cell signaling pathways. | Anticancer |

| Protein Kinase B (PKB) | Fluoroisoquinoline substituted thiazoles | ATP-competitive inhibition. google.com | Cancer, Metabolic Disorders |

| 2-Oxoglutarate-dependent oxygenases | 8-Hydroxy-isoquinoline-5-carboxylic acid | Competitive inhibition with 2-oxoglutarate. | Oncology, Inflammation |

Receptor Binding and Modulation Studies

The interaction of this compound analogues with cellular receptors is another key aspect of their biological activity. These compounds have been designed as ligands for a variety of receptors, including G protein-coupled receptors (GPCRs) and nuclear hormone receptors. For instance, studies on fluorinated tamoxifen (B1202) analogues, which bind to estrogen receptors, have shown that the presence and position of fluorine can yield similar or superior binding affinities compared to the parent compound, making them candidates for imaging and therapeutic applications. nih.gov

The modulation of GPCRs, such as GPR41, by isoquinoline derivatives highlights the scaffold's versatility. nih.gov Additionally, fluorinated compounds have been investigated as antagonists for receptors like the NK1 receptor, which is involved in the vomiting reflex. cpu.edu.cn The ability to fine-tune receptor binding affinity and selectivity through synthetic modifications makes the this compound scaffold a valuable starting point for developing targeted therapies. researchgate.net

Interaction with Cellular Pathways

The ultimate biological effect of a drug is often determined by its influence on complex cellular pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. acs.org Fluoroisoquinoline derivatives have been shown to interact with critical signaling cascades, most notably the PI3K/Akt/mTOR pathway. google.comresearchgate.net This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its frequent activation in human cancers makes it a prime target for therapeutic intervention. researchgate.net

Fluoroisoquinoline-substituted thiazole compounds, for example, were developed as inhibitors of Protein Kinase B (PKB, also known as Akt), a key node in this pathway. google.com By inhibiting PKB, these compounds can disrupt the downstream signaling that promotes tumor growth and survival. google.com Other research has pointed to the involvement of isoquinoline derivatives in modulating the unfolded protein response (UPR), a cellular stress response pathway that is implicated in various diseases. google.com The ability to monitor how these compounds affect protein dynamics and interactions within the cell provides a powerful tool for understanding their mechanism of action and for identifying new therapeutic leads. elifesciences.org

Potential Therapeutic Research Applications of this compound Frameworks

The this compound scaffold is a key component in the development of various therapeutic agents due to its unique chemical properties. The presence of a fluorine atom can enhance a molecule's metabolic stability, binding affinity, and membrane permeability, making it a valuable feature in drug design.

Antimicrobial Research

The emergence of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. healthdata.orgnih.gov Research has shown that certain derivatives of this compound exhibit promising antimicrobial properties. For instance, ethyl this compound-3-carboxylate has demonstrated broad-spectrum activity against Gram-positive bacteria, such as Staphylococcus aureus, and fungi, including Candida albicans. vulcanchem.com The fluorine atom is thought to improve the compound's ability to permeate microbial cell membranes by interacting with the lipid bilayers. vulcanchem.com Additionally, the carboxylate group may contribute to the antimicrobial effect by chelating essential metal ions within microbial enzymes. vulcanchem.com

Fluoroquinolones, a class of antibiotics, work by inhibiting bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication. nih.gov While not all this compound derivatives are fluoroquinolones, the presence of the fluorine atom is a common feature that can contribute to antibacterial activity. nih.gov The investigation into fluorinated isoquinolines and their derivatives continues to be an active area of research for developing new antimicrobial therapies. evitachem.comnih.gov

Table 1: Antimicrobial Activity of an this compound Derivative

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

| Ethyl this compound-3-carboxylate | Staphylococcus aureus | 8 µg/mL vulcanchem.com |

| Ethyl this compound-3-carboxylate | Candida albicans | 16 µg/mL vulcanchem.com |

Anticancer Research

The this compound framework has been explored for its potential in developing novel anticancer agents. The incorporation of a fluorine atom can enhance the bioactivity of isoquinoline derivatives. vulcanchem.com For example, ethyl this compound-3-carboxylate serves as a precursor for creating more potent antitumor compounds. vulcanchem.com When coupled with tetrahydroisoquinoline, the resulting derivatives have shown enhanced potency. vulcanchem.com

The proposed mechanism of action for some fluorinated isoquinolines in cancer cells involves the induction of apoptosis through mitochondrial depolarization, leading to the release of cytochrome c and subsequent caspase activation. vulcanchem.com Furthermore, some derivatives have been found to inhibit enzymes crucial for nucleic acid synthesis, such as topoisomerase II and dihydrofolate reductase (DHFR). vulcanchem.com Molecular docking studies have indicated that the carboxylate group of these compounds can form hydrogen bonds with key residues in the active site of DHFR. vulcanchem.com

Quinoline (B57606) derivatives, a related class of compounds, have also been investigated for their anticancer properties, with some showing the ability to interfere with cancerous cellular pathways and prevent cancer cell proliferation. nih.govnih.gov

Table 2: Anticancer Activity of an this compound Derivative

| Compound | Target/Assay | Activity |

| Ethyl this compound-3-carboxylate derivative (compound 11) | GI50 | 8.2 µM vulcanchem.com |

| Ethyl this compound-3-carboxylate | Topoisomerase II IC50 | 2.8 µM vulcanchem.com |

| Ethyl this compound-3-carboxylate | Dihydrofolate reductase (DHFR) IC50 | 5.1 µM vulcanchem.com |

Central Nervous System (CNS) Drug Candidates

Neurological disorders encompass a wide range of conditions affecting the brain, spinal cord, and nerves. clevelandclinic.orgnih.gov The development of drugs that can effectively cross the blood-brain barrier (BBB) is a significant challenge in treating these disorders. nih.govnih.gov The physicochemical properties of a drug, such as lipophilicity, play a crucial role in its ability to penetrate the BBB. nih.gov

The this compound scaffold has shown potential in the design of CNS drug candidates. vulcanchem.com The presence of fluorine can increase lipophilicity, which may facilitate passage across the blood-brain barrier. vulcanchem.com For example, the logP value of ethyl this compound-3-carboxylate suggests moderate lipophilicity suitable for BBB penetration. vulcanchem.com

Derivatives of isoquinoline are being investigated for their potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. nih.govtandfonline.commdpi.com Some fluorinated isoquinoline derivatives are being explored for their potential to modulate the activity of kinases like PKB, which are involved in cellular functions such as proliferation and survival. google.com

Antimalarial Research

Malaria remains a significant global health issue, and the development of new antimalarial drugs is crucial to combat drug-resistant strains of the parasite. mdpi.comnih.gov The 8-aminoquinoline (B160924) class of compounds, which includes primaquine (B1584692) and tafenoquine, is known for its ability to target the liver stages of the Plasmodium parasite. mdpi.comnih.gov

Research into isoquinoline derivatives has also shown promise in the search for new antimalarial agents. acs.org Specifically, 3-amino- and 3-fluoroisoquinoline (B1619788) derivatives have been investigated as potential antimalarials. acs.org The antiplasmodial activity of various compounds is often tested against chloroquine-sensitive and resistant strains of Plasmodium falciparum. tjpr.orgjournaljamps.comms-editions.cl

While direct research on the antimalarial activity of this compound itself is limited in the provided results, the broader investigation into fluorinated and aminated isoquinolines suggests that this chemical framework is a relevant area of exploration for new antimalarial therapies. acs.orgmdpi.com

Development of Fluorescent Probes and Imaging Agents Incorporating this compound

Fluorescent probes are essential tools in biomedical research and diagnostics, allowing for the visualization of biological processes at the molecular and cellular levels. avantiresearch.com The unique properties of fluorinated compounds make them valuable in the development of these imaging agents.

The incorporation of fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, into molecules like this compound allows for their use as tracers in Positron Emission Tomography (PET) imaging. vulcanchem.comnih.gov PET is a highly sensitive, non-invasive imaging technique used to assess biological processes in vivo. nih.gov The favorable half-life and low positron energy of ¹⁸F make it a suitable radioisotope for this purpose. vulcanchem.com

The development of ¹⁸F-labeled analogues of this compound could lead to new PET imaging agents for various applications, including oncology and neuroscience. vulcanchem.comgoogle.com For example, radiolabeled compounds can be used as diagnostic agents for in vivo imaging. google.com The synthesis of such probes often involves nucleophilic fluorination reactions to introduce the ¹⁸F atom onto the isoquinoline scaffold. nih.gov

Advanced Spectroscopic Characterization and Elucidation of 8 Fluoroisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of 8-fluoroisoquinoline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR and ¹³C NMR for Carbon Skeleton and Proton Environment Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in defining the carbon framework and the arrangement of protons in this compound.

In the ¹H NMR spectrum of a related compound, ethyl this compound-3-carboxylate, the aromatic protons appear in the range of δ 7.90–9.58 ppm. vulcanchem.com The specific chemical shifts and coupling constants of the protons on the isoquinoline (B145761) ring system are crucial for confirming the substitution pattern.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. For ethyl this compound-3-carboxylate, the fluorinated aromatic carbons resonate between δ 112–140 ppm. vulcanchem.com The distinct chemical shifts for each carbon atom allow for the complete assignment of the carbon skeleton.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 9.58 | s | Aromatic H |

| ¹H | 8.46 | d | Aromatic H |

| ¹H | 8.04–7.90 | m | Aromatic H |

| ¹³C | 166.26 | - | Carbonyl C |

Note: Data is for Ethyl this compound-3-carboxylate and is illustrative of the types of signals observed for this class of compounds. vulcanchem.com

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly specific tool for analyzing fluorinated organic compounds. nih.gov The chemical shift of the fluorine atom in this compound provides a unique fingerprint for its electronic environment. nih.gov For instance, in 8-bromo-5-fluoroisoquinoline-1-carbonitrile, the fluorine at position 5 shows a singlet near -110 ppm. The precise chemical shift and any observed couplings with neighboring protons or carbons in this compound would definitively confirm the fluorine's position and its interactions within the molecule. Studies on various fluorinated compounds have shown that the chemical shifts of fluorobenzenes can be used to distinguish between ortho, meta, and para substitution patterns. nih.gov

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to trace the sequence of protons around the aromatic rings.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. mdpi.com

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound (C₉H₆FN). For example, the calculated mass for the protonated molecule [M+H]⁺ of ethyl this compound-3-carboxylate is 220.0978, with an observed value of 220.0971, confirming its molecular formula. vulcanchem.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions can be used to deduce the structure of the original molecule. orgchemboulder.com Aromatic structures like isoquinoline tend to show strong molecular ion peaks due to their stability. libretexts.org The fragmentation of this compound would likely involve the loss of small molecules like HCN or HF, and the resulting fragmentation pattern would be characteristic of the fluoroisoquinoline core.

Table 2: High-Resolution Mass Spectrometry Data for a Substituted this compound

| Compound | Ion | Calculated m/z | Observed m/z |

|---|

Note: This data illustrates the accuracy of HRMS in confirming molecular formulas. vulcanchem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational modes include:

C-H stretching from the aromatic rings.

C=C and C=N stretching within the isoquinoline ring system.

C-F stretching , which is typically a strong band in the region of 1000-1400 cm⁻¹.

Aromatic C-H bending vibrations.

The presence and precise frequencies of these bands can confirm the presence of the isoquinoline core and the fluorine substituent. For instance, C-F stretching in a related compound, 1-fluoroisoquinoline, is observed around 1100 cm⁻¹.

Table 3: Expected IR Absorption Regions for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| C=C | Stretching | 1650-1450 |

| C=N | Stretching | 1650-1550 |

| C-F | Stretching | 1400-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and the extent of its conjugated system. ijnrd.orgcpur.in The isoquinoline ring system is a chromophore, meaning it absorbs UV light. researchgate.net The absorption spectrum of this compound is expected to show characteristic bands corresponding to π → π* transitions within the aromatic system.

The position and intensity of these absorption maxima (λ_max) are sensitive to the substitution pattern and the presence of functional groups. The fluorine atom, being an auxochrome, can cause a shift in the absorption bands compared to unsubstituted isoquinoline. Analysis of the UV-Vis spectrum helps in understanding the electronic structure and conjugation within the this compound molecule.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl this compound-3-carboxylate |

| 8-bromo-5-fluoroisoquinoline-1-carbonitrile |

| 1-fluoroisoquinoline |

Computational Chemistry and Molecular Modeling Studies of 8 Fluoroisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict a molecule's electronic structure, which in turn dictates its reactivity and physical properties.

Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used approach in chemistry and materials science to predict the ground-state properties of molecules and the energetics of chemical reactions. wikipedia.orgdiva-portal.org DFT calculations have been employed to study isoquinoline (B145761) derivatives, providing insights into their reactivity. researchgate.netbme.hu For instance, DFT can be used to calculate Fukui indices, which help in identifying the most likely sites for nucleophilic and electrophilic attack on a molecule.

In the context of substituted isoquinolines, DFT studies have shown that the activation energy for reactions can be influenced by the nature and position of substituents. For example, in 8-bromo-5-fluoroisoquinoline-1-carbonitrile, computational studies using DFT indicated a lower activation energy for reactions involving the C-Br bond compared to the C-F bond. This type of information is critical for planning synthetic routes and understanding reaction mechanisms.

Table 1: Predicted Properties of 8-Fluoroisoquinoline and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP |

| This compound | C9H6FN | 147.15 | 2.2 |

| 1-Chloro-8-fluoroisoquinoline | C9H5ClFN | 181.59 | 2.8 |

| 7-Chloro-8-fluoroisoquinoline | C9H5ClFN | 181.59 | 2.8 |

| 8-Bromo-5-fluoroisoquinoline-1-carbonitrile | C10H4BrFN2 | 251.05 | Not Available |

This table is populated with data from various sources. scbt.comchemscene.comnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wolfram.com Typically, red indicates regions of negative potential (attractive to electrophiles), while blue represents regions of positive potential (attractive to nucleophiles). wolfram.com

For heterocyclic compounds like isoquinoline and its derivatives, MEP maps can identify the most likely sites for protonation and other electrophilic or nucleophilic attacks. researchgate.netmdpi.com For example, in 8-hydroxyquinoline, a related compound, the major negative region is located on the nitrogen atom, indicating its susceptibility to electrophilic attack. researchgate.net Similar analyses for this compound would reveal how the fluorine atom influences the electrostatic potential across the molecule, thereby affecting its reactivity and intermolecular interactions. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules. researchgate.net These simulations are particularly useful for understanding how a ligand, such as an this compound derivative, interacts with a biological target like a protein. dovepress.commdpi.com

MD simulations can reveal the stability of a ligand-protein complex and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov This information is crucial for understanding the mechanism of action of a drug candidate and for designing more potent and selective inhibitors. nih.gov For example, MD simulations can be used to assess the conformational flexibility of the ligand in the binding pocket and to observe how water molecules mediate ligand-protein interactions. scienceopen.commdpi.com

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds against a protein target and to predict the binding affinity and mode of interaction. evitachem.comjddtonline.info

In the context of this compound research, molecular docking can be employed to identify potential biological targets for its derivatives and to guide the design of new compounds with improved binding characteristics. smolecule.com For instance, docking studies could be used to predict how different substituents on the this compound scaffold would affect its binding to a specific enzyme or receptor. mdpi.com The results of docking simulations are often scored to rank the potential ligands, and the top-scoring compounds are then selected for further experimental testing. nih.gov

Application of Machine Learning (ML) and Artificial Intelligence (AI) in this compound Research

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming various fields of science, including chemistry and drug discovery. wikipedia.orgnih.govmdpi.com These technologies can analyze large and complex datasets to identify patterns and make predictions, thereby accelerating the research and development process. frontiersin.org In the context of this compound research, ML and AI can be applied in several ways. thieme-connect.com

In Silico Design and Virtual Screening of this compound Derivatives

In silico design and virtual screening are computational techniques that play a crucial role in modern drug discovery. unibo.itnih.gov These methods allow researchers to design and evaluate large numbers of virtual compounds before committing to their synthesis, thereby increasing the efficiency of the drug discovery process. jddtonline.info

Virtual screening can be performed using various methods, including ligand-based and structure-based approaches. frontiersin.orgsci-hub.se In ligand-based virtual screening, a model is built based on a set of known active compounds, and this model is then used to screen a database of virtual molecules. mdpi.com In structure-based virtual screening, molecular docking is used to screen a library of compounds against the three-dimensional structure of a biological target. sci-hub.se

The fragment-based drug discovery (FBDD) approach is another powerful strategy that can be enhanced by computational methods. researchoutreach.org In FBDD, small molecular fragments are screened for binding to a target, and then these fragments are grown or merged to create more potent lead compounds. researchoutreach.org Computational tools can be used to guide the merging of fragments and to predict the binding affinity of the resulting molecules. For isoquinoline derivatives, this approach has been used to develop potent kinase inhibitors. researchoutreach.org

Future Directions and Emerging Research Avenues for 8 Fluoroisoquinoline

Development of Sustainable and Green Synthetic Methodologies

The future of 8-fluoroisoquinoline synthesis is increasingly geared towards environmentally benign and sustainable practices. While traditional methods have been effective, they often rely on harsh reagents and generate significant waste. Emerging research is focused on addressing these limitations.

Key areas of development include:

Catalytic Innovations: There is a growing interest in replacing stoichiometric reagents with catalytic systems. This includes the use of nanoparticle-supported catalysts, such as those based on functionalized magnetic nanoparticles (e.g., Fe3O4), which offer high efficiency and recyclability under solvent-free or aqueous conditions. While detailed for other quinoline (B57606) derivatives, these methodologies are adaptable for this compound synthesis, promising to improve industrial scalability and reduce environmental impact.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and yield while minimizing waste. The application of flow chemistry to the synthesis of fluorinated heterocycles is a promising avenue for the large-scale, sustainable production of this compound.

Alternative Energy Sources: Microwave-assisted and sonochemical methods are being explored to accelerate reaction times and improve energy efficiency in the synthesis of heterocyclic compounds. These techniques have the potential to streamline the production of this compound derivatives.

A notable advancement in the synthesis of related compounds is the development of a one-pot method for producing 4-fluoroisoquinoline-5-sulfonyl halide, which simplifies the process and allows for easier purification. google.com Similar strategies could be adapted for this compound, reducing production costs and time. google.com

Exploration of Novel Biological Targets and Polypharmacology

The unique physicochemical properties imparted by the fluorine atom make this compound a privileged scaffold in medicinal chemistry. researchgate.net Future research will likely focus on expanding its biological applications and understanding its polypharmacological profile.

Kinase Inhibition: Derivatives of fluorinated isoquinolines have shown potential as kinase inhibitors, which are crucial in cell signaling pathways related to cancer. google.com For example, certain fluoroisoquinoline-substituted thiazole (B1198619) compounds are being investigated for their ability to modulate Protein Kinase B (PKB), a key player in cell proliferation and apoptosis. google.com The surprising and unexpected improvements in the properties of these compounds make them excellent therapeutic candidates. google.com

Central Nervous System (CNS) Applications: 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, which can be synthesized from 8-fluoro-3,4-dihydroisoquinoline (B12937770), are being explored as potential drug candidates for the central nervous system. nih.govnih.gov

Polypharmacology: A deeper understanding of how this compound derivatives interact with multiple biological targets (polypharmacology) could lead to the development of more effective therapeutics with potentially lower risks of drug resistance. This involves screening these compounds against a wide array of receptors, enzymes, and ion channels.

The development of new fluorinated isoquinoline (B145761) derivatives continues to be a fertile area of research, with studies exploring their potential as anticancer agents and for treating a variety of other diseases. google.com

Integration of Advanced Analytical Techniques for Real-time Monitoring

To optimize synthetic processes and ensure the quality of this compound-based products, the integration of advanced analytical techniques is crucial. These methods provide detailed insights into reaction kinetics, product purity, and structural characteristics.

| Analytical Technique | Application in this compound Research | Key Advantages |

| ¹⁹F NMR Spectroscopy | In-situ, real-time monitoring of reaction pathways. google.comgoogleapis.com | Provides precise structural information and allows for analysis of crude reaction mixtures without work-up or purification. google.comgoogleapis.com |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound from isomers and impurities. google.com | High-resolution separation, enabling accurate purity assessment. americanpharmaceuticalreview.com |

| Mass Spectrometry (MS) | Identification and structural elucidation of this compound derivatives and their metabolites. americanpharmaceuticalreview.com | High sensitivity and ability to provide detailed molecular weight and fragmentation data. americanpharmaceuticalreview.com |

| Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) | Comprehensive characterization of complex mixtures containing this compound derivatives. americanpharmaceuticalreview.com | Combines high-resolution separation with accurate mass measurement for detailed compositional analysis. americanpharmaceuticalreview.com |

The use of ¹⁹F NMR, in particular, is a powerful tool for monitoring the synthesis of fluorinated compounds like this compound, offering a non-invasive way to track reaction progress and product formation. google.comgoogleapis.com The continued development and application of these and other advanced analytical methods will be vital for both research and industrial applications of this compound. ijnrd.orgresearchgate.netselectscience.net

Expansion into Materials Science and Supramolecular Chemistry Research

The unique electronic and structural properties of the this compound core make it an attractive building block for novel materials with tailored functionalities. cymitquimica.com

Organic Electronics: Fluorinated aromatic compounds are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the isoquinoline ring system, making it a candidate for use in these technologies.

Fluorescent Probes: Isoquinoline derivatives are known to exhibit fluorescence. bohrium.com The introduction of a fluorine atom can modulate the photophysical properties, leading to the development of new fluorescent sensors for detecting metal ions or other analytes. bohrium.com For example, a "click" fluorophore based on a 6-fluoroisoquinoline (B87247) core has been synthesized for the detection of heavy and transition metal ions in water. bohrium.com

Supramolecular Assemblies: The this compound scaffold can be incorporated into larger molecular architectures to form self-assembling systems with unique properties. These could find applications in areas such as drug delivery, catalysis, and molecular recognition.

Research into the material applications of this compound is still in its early stages, but the versatility of the isoquinoline ring system suggests a wide range of potential uses. cymitquimica.com

Chemoinformatics and Data-driven Discovery for this compound Research

The increasing complexity of chemical data necessitates the use of computational tools to guide research and accelerate discovery. Chemoinformatics and data-driven approaches are poised to play a significant role in the future of this compound research.

Virtual Screening: Computational models can be used to screen large libraries of virtual this compound derivatives for potential biological activity against specific targets. This can help to prioritize compounds for synthesis and experimental testing, saving time and resources.

QSAR and QSPR: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of new this compound derivatives based on their chemical structure.

Reaction Prediction and Optimization: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new synthetic routes and to optimize reaction conditions for higher yields and purity.

Computational Chemistry: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of this compound, providing insights that can guide the design of new molecules and reactions. whiterose.ac.uk

The synergy between computational and experimental approaches will be crucial for unlocking the full potential of this compound and its derivatives in the years to come. european-mrs.com

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 8-Fluoroisoquinoline and its derivatives?

- Methodological Answer : The synthesis of this compound derivatives typically involves functionalizing the isoquinoline core. For example, 8-fluoro-3,4-dihydroisoquinoline (compound 23 ) can be reduced using sodium borohydride to yield tetrahydroisoquinoline derivatives (e.g., 30 ). Alkylation with methyl iodide generates isoquinolinium intermediates (e.g., 31 ), which are further reduced to produce substituted tetrahydroisoquinolines (e.g., 32 ). These reactions require precise stoichiometry and inert atmospheric conditions to prevent side reactions . Characterization via -NMR and mass spectrometry is critical to confirm purity and structure.

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : , , and -NMR to confirm substitution patterns and electronic environments.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- Infrared (IR) Spectroscopy : To identify functional groups like C-F bonds (~1100 cm).

Cross-referencing data with computational predictions (e.g., density functional theory, DFT) enhances reliability .

Q. What safety protocols are critical when handling fluorinated isoquinolines?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or dermal contact. Waste must be segregated into halogenated solvent containers and processed by certified hazardous waste facilities. Protocols for spill management (e.g., neutralization with inert adsorbents) should be predefined .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for novel this compound analogs?

- Methodological Answer : Contradictions in NMR or MS data may arise from tautomerism or impurities. Strategies include:

- Multi-technique validation : Combine X-ray crystallography with NMR to confirm solid-state vs. solution-phase structures.

- Isotopic labeling : Use - or -labeled precursors to track molecular transformations.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to identify anomalies .

Q. What strategies optimize reaction yields in the alkylation of this compound?

- Methodological Answer : Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.

- Temperature control : Gradual heating (40–60°C) minimizes decomposition.

Reaction progress should be monitored via TLC or in-situ FTIR to terminate at peak conversion .

Q. How does the 8-fluoro substituent influence the electronic properties of isoquinoline?

- Methodological Answer : The fluorine atom exerts strong electron-withdrawing effects, which can be quantified via:

- Electrochemical studies : Cyclic voltammetry to measure redox potentials.

- Computational analysis : Frontier molecular orbital (FMO) calculations to assess HOMO-LUMO gaps.

Comparative studies with chloro- or bromo-substituted analogs reveal halogen-specific electronic perturbations .

Q. What experimental designs are effective for studying the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。